molecular formula C21H17ClN2O3 B2943721 4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946245-67-6

4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B2943721
CAS RN: 946245-67-6
M. Wt: 380.83
InChI Key: HQWZOYIDJBBDBR-UHFFFAOYSA-N
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Description

“4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a benzamide derivative bearing heterocyclic furan and piperazine ring . It has a molecular formula of C21H17ClN2O3 and a molecular weight of 380.83.


Synthesis Analysis

The synthesis of this compound involves a series of reactions. Initial 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride were stirred with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .


Molecular Structure Analysis

The spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS corroborated the proposed molecular structures of the final compounds . The EI-MS spectrum well supported the molecular formula of this compound as C24H25N3O3 with a mass of m/z of 403 .


Chemical Reactions Analysis

The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient, and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .


Physical And Chemical Properties Analysis

The compound was collected as a brown liquid after extraction using chloroform as a solvent with a 90% yield . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the sources.

Future Directions

While the sources do not provide specific future directions for this compound, it’s clear that benzamide derivatives, including this one, have potential in various fields due to their bioactive nature. They could be further explored for their potential applications in pharmaceuticals, engineering, and polymer fields .

properties

IUPAC Name

4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-16-7-5-14(6-8-16)20(25)23-17-9-10-18-15(13-17)3-1-11-24(18)21(26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWZOYIDJBBDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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